Lipophilicity Profiling: LogP Differentiation from Non-Halogenated and Alternative Halogenated Analogs
The calculated LogP value for 6-(3-Bromophenyl)-5-nitropiperidin-2-one is 1.25 . This represents a quantifiable difference in lipophilicity compared to the non-halogenated 6-phenyl-5-nitropiperidin-2-one analog. While direct experimental LogP for the phenyl analog is not consolidated in a single source for this analysis, the presence of the heavy bromine atom is classically known to increase LogP by approximately 0.5–1.0 log unit compared to unsubstituted phenyl . Furthermore, this LogP value is distinct from that of a 4-bromophenyl regioisomer or a 6-(4-chlorophenyl) analog, which would exhibit different electronic and steric contributions to partition coefficient. This specific lipophilicity range is considered favorable for balancing passive permeability and aqueous solubility, a key criterion for inclusion in CNS or cellular screening libraries [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.25 |
| Comparator Or Baseline | 6-phenyl-5-nitropiperidin-2-one (non-halogenated analog) |
| Quantified Difference | Approximately 0.5–1.0 log unit higher LogP (estimated based on bromine contribution) |
| Conditions | Computational prediction (source method unspecified) |
Why This Matters
For procurement, this LogP value differentiates the compound from non-halogenated analogs, enabling scientists to select a tool with a defined, more lipophilic character required for specific target engagement or permeability assays.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
